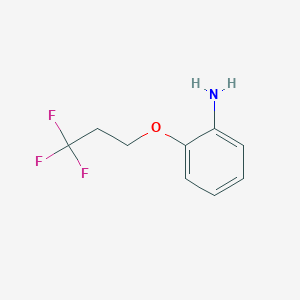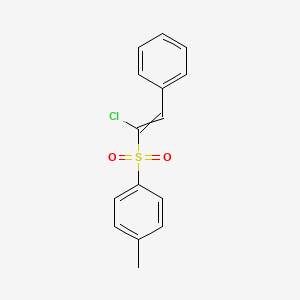
2-(4-fluorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium is a heterocyclic aromatic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium typically involves the condensation of 4-fluoroaniline with a suitable benzodiazole precursor under acidic conditions. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzodiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium: Similar structure with a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium: Similar structure with a bromine atom instead of fluorine.
2-(4-Methylphenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H14FN2+ |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1,3-dimethylbenzimidazol-3-ium |
InChI |
InChI=1S/C15H14FN2/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11/h3-10H,1-2H3/q+1 |
Clé InChI |
XPMYMRDFXSYSLB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-4-[(E)-1-naphthyldiazenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11713733.png)
![(5-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11713744.png)


![(4S)-4-benzyl-3-[(1S,2R)-2-hydroxycyclopent-3-ene-1-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B11713760.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11713764.png)
![(5-bromo-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11713765.png)
![3-[(E)-[1-(Furan-2-YL)ethylidene]amino]-1-(2-phenylethyl)thiourea](/img/structure/B11713767.png)

![2-(4-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11713774.png)


![2,7-diphenyl-4-(phenylamino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B11713797.png)
